molecular formula C8H6OS B8250239 1-(2-Thienyl)-2,3-butadien-1-one

1-(2-Thienyl)-2,3-butadien-1-one

Cat. No.: B8250239
M. Wt: 150.20 g/mol
InChI Key: AOZGWXFZKJJKQH-UHFFFAOYSA-N
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Description

1-(2-Thienyl)-2,3-butadien-1-one is an organic compound featuring a thiophene ring attached to a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienyl)-2,3-butadien-1-one typically involves the reaction of thiophene derivatives with butadiene precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, where thiophene is coupled with a butadiene derivative under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized thiophene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the butadiene moiety.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced butadiene-thiophene compounds.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

1-(2-Thienyl)-2,3-butadien-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)-2,3-butadien-1-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the butadiene moiety can undergo conjugation with other molecular systems. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Thienyl)-2,3-butadien-1-one is unique due to its extended conjugation system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials and in various chemical reactions where extended conjugation is beneficial.

Properties

InChI

InChI=1S/C8H6OS/c1-2-4-7(9)8-5-3-6-10-8/h3-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZGWXFZKJJKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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